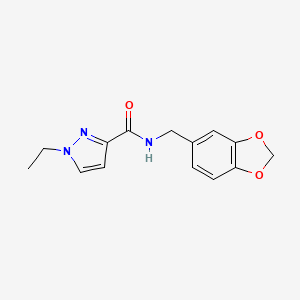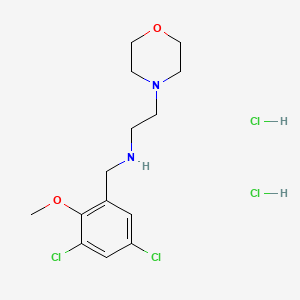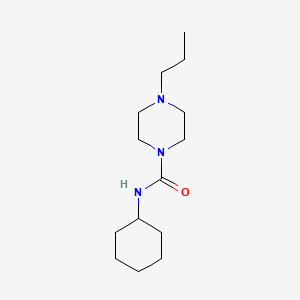![molecular formula C14H17N3O4S B5346965 5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5346965.png)
5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({[(benzylamino)sulfonyl]amino}methyl)-N-methyl-2-furamide, commonly known as BzAMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a furan derivative that has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
BzAMF has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the activity of the proteasome, a cellular protein degradation system that plays a crucial role in cell survival and proliferation. This inhibition has been linked to the induction of apoptosis, a programmed cell death mechanism that is important for the removal of damaged or unwanted cells. BzAMF has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Mecanismo De Acción
BzAMF inhibits the activity of the proteasome by binding to the active site of the enzyme, thereby preventing the degradation of cellular proteins. This leads to the accumulation of misfolded or damaged proteins, which triggers the activation of apoptosis. The anti-inflammatory properties of BzAMF are thought to be due to its ability to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
BzAMF has been shown to induce apoptosis in various cell types, including cancer cells, and has been studied for its potential use in cancer therapy. It has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, BzAMF has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BzAMF in lab experiments is its specificity for the proteasome, which allows for the selective inhibition of this cellular pathway. However, BzAMF has been shown to have limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. In addition, the potential toxicity of BzAMF needs to be carefully evaluated in order to ensure its safe use in lab experiments.
Direcciones Futuras
There are several future directions for the study of BzAMF. One area of research is the development of more efficient synthesis methods that can yield higher purity BzAMF. Another area of research is the evaluation of the potential toxicity of BzAMF in vivo, which is necessary for its use in animal studies. In addition, the potential therapeutic applications of BzAMF in cancer therapy and inflammatory diseases need to be further explored. Finally, the development of more potent and selective proteasome inhibitors based on the structure of BzAMF is an area of ongoing research.
Métodos De Síntesis
BzAMF has been synthesized using various methods, including the reaction of 2-furoic acid with N-methylbenzylamine, followed by the reaction of the resulting intermediate with sulfuryl chloride and ammonia. Another method involves the reaction of 2-furoic acid with N-methylbenzylamine, followed by the reaction of the resulting intermediate with chlorosulfonyl isocyanate and ammonia. These methods have been optimized to yield high purity BzAMF.
Propiedades
IUPAC Name |
5-[(benzylsulfamoylamino)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-15-14(18)13-8-7-12(21-13)10-17-22(19,20)16-9-11-5-3-2-4-6-11/h2-8,16-17H,9-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVDTZYHYXHJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)CNS(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5346882.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5346890.png)
![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5346899.png)


![ethyl 2-({[(6-phenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5346924.png)

![1-[(dimethylamino)sulfonyl]-N-(1,1-dimethyl-2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5346945.png)
![3-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5346952.png)
![3-[(3,4-dichlorobenzoyl)amino]phenyl acetate](/img/structure/B5346956.png)

![N-benzyl-3-[(3-hydroxy-3-methylpiperidin-1-yl)methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346971.png)
![3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid](/img/structure/B5346988.png)
![1-isobutyryl-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5346991.png)